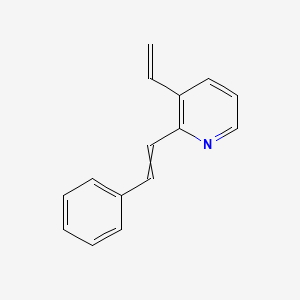
3-Ethenyl-2-(2-phenylethenyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-2-(2-phenylethenyl)pyridine is an organic compound with the molecular formula C13H11N and a molecular weight of 181.2331 g/mol . It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of an ethenyl group and a phenylethenyl group attached to the pyridine ring, making it a unique structure in the realm of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-2-(2-phenylethenyl)pyridine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon-carbon bond-forming reaction. This method employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the reaction of 2-aminopyridine with ethyl acrylate in the presence of trifluoromethanesulfonic acid as a catalyst. The reaction is carried out under nitrogen protection, with oil bath heating at temperatures between 120-160°C for 16-20 hours .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Suzuki-Miyaura coupling reaction due to its efficiency and scalability. The use of palladium catalysts and boron reagents in a controlled environment ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-2-(2-phenylethenyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, acids, and bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxides.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-Ethenyl-2-(2-phenylethenyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-2-(2-phenylethenyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. The pathways involved include modulation of enzyme activity and receptor signaling, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic six-membered aromatic heterocycle with one nitrogen atom.
2-Ethynylpyridine: A derivative of pyridine with an ethynyl group attached to the ring.
3-(2-Phenylethenyl)pyridine: A compound with a similar structure but different substitution pattern.
Uniqueness
3-Ethenyl-2-(2-phenylethenyl)pyridine is unique due to the presence of both ethenyl and phenylethenyl groups, which confer distinct chemical and physical properties
Properties
CAS No. |
95860-51-8 |
|---|---|
Molecular Formula |
C15H13N |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-ethenyl-2-(2-phenylethenyl)pyridine |
InChI |
InChI=1S/C15H13N/c1-2-14-9-6-12-16-15(14)11-10-13-7-4-3-5-8-13/h2-12H,1H2 |
InChI Key |
IALUOGASKAEUAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C(N=CC=C1)C=CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















